molecular formula C8H3ClF4N2O B12850381 2-Chloro-4-fluoro-6-(trifluoromethoxy)-1H-1,3-benzimidazole

2-Chloro-4-fluoro-6-(trifluoromethoxy)-1H-1,3-benzimidazole

Cat. No.: B12850381
M. Wt: 254.57 g/mol
InChI Key: ZEWRBTGNPLIMNW-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-6-(trifluoromethoxy)-1H-1,3-benzimidazole is a heterocyclic compound that contains both chlorine and fluorine atoms, as well as a trifluoromethoxy group

Preparation Methods

The synthesis of 2-Chloro-4-fluoro-6-(trifluoromethoxy)-1H-1,3-benzimidazole typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: Introduction of a nitro group to the benzene ring.

    Reduction: Conversion of the nitro group to an amine.

    Cyclization: Formation of the benzimidazole ring.

    Halogenation: Introduction of chlorine and fluorine atoms.

    Trifluoromethoxylation: Addition of the trifluoromethoxy group.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

2-Chloro-4-fluoro-6-(trifluoromethoxy)-1H-1,3-benzimidazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger molecules.

Common reagents used in these reactions include halogenating agents, reducing agents like hydrogen gas or metal hydrides, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-4-fluoro-6-(trifluoromethoxy)-1H-1,3-benzimidazole has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.

    Biological Studies: It can be used to study the effects of halogenated benzimidazoles on biological systems, including their potential as antimicrobial or anticancer agents.

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoro-6-(trifluoromethoxy)-1H-1,3-benzimidazole depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved can vary, but often include key proteins involved in disease processes.

Comparison with Similar Compounds

Similar compounds to 2-Chloro-4-fluoro-6-(trifluoromethoxy)-1H-1,3-benzimidazole include other halogenated benzimidazoles, such as:

  • 2-Chloro-4-fluoro-1H-1,3-benzimidazole
  • 2-Bromo-4-fluoro-6-(trifluoromethoxy)-1H-1,3-benzimidazole
  • 2-Fluoro-4-methylaniline

These compounds share similar structural features but differ in the specific halogen or functional groups attached. The uniqueness of this compound lies in its combination of chlorine, fluorine, and trifluoromethoxy groups, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C8H3ClF4N2O

Molecular Weight

254.57 g/mol

IUPAC Name

2-chloro-4-fluoro-6-(trifluoromethoxy)-1H-benzimidazole

InChI

InChI=1S/C8H3ClF4N2O/c9-7-14-5-2-3(16-8(11,12)13)1-4(10)6(5)15-7/h1-2H,(H,14,15)

InChI Key

ZEWRBTGNPLIMNW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NC(=N2)Cl)F)OC(F)(F)F

Origin of Product

United States

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